molecular formula C14H17BrN4O B7057910 6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B7057910
M. Wt: 337.21 g/mol
InChI Key: ULFDKTZCDCJUOX-UHFFFAOYSA-N
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Description

    Reagents: 3,3-dimethylcyclopentylamine.

    Conditions: The amine is reacted with the brominated pyrazolo[1,5-a]pyrimidine intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry Approaches: Using environmentally benign solvents and reagents to minimize waste and reduce environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core

      Starting Materials: 3-aminopyrazole and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the pyrazolo[1,5-a]pyrimidine core.

  • Bromination

      Reagents: Bromine or N-bromosuccinimide (NBS).

      Conditions: The bromination is typically performed in an inert solvent like dichloromethane at low temperatures to selectively introduce the bromine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can result in the formation of amines or alcohols from corresponding functional groups.

  • Substitution

      Reagents: Nucleophiles like amines, thiols, or alkoxides.

      Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used solvents.

    Catalysts: Transition metal catalysts such as palladium or copper may be employed in certain reactions.

    Temperature: Reactions are typically conducted at temperatures ranging from -78°C to room temperature, depending on the desired selectivity and yield.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Ligand Design: It can be used in the design of ligands for coordination chemistry and catalysis.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways involved in diseases.

    Cancer Research: Its potential cytotoxic activity against cancer cell lines can be explored for developing anticancer therapies.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be explored for use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These derivatives also possess a fused ring system and are known for their enzyme inhibitory properties.

Uniqueness

6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. The presence of the bromine atom and the 3,3-dimethylcyclopentyl group imparts distinct chemical and biological properties, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c1-14(2)4-3-10(5-14)18-13(20)11-7-17-19-8-9(15)6-16-12(11)19/h6-8,10H,3-5H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFDKTZCDCJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC(=O)C2=C3N=CC(=CN3N=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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